2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride
CAS No.: 1431966-57-2
Cat. No.: VC4376810
Molecular Formula: C9H9ClF5NO
Molecular Weight: 277.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1431966-57-2 |
|---|---|
| Molecular Formula | C9H9ClF5NO |
| Molecular Weight | 277.62 |
| IUPAC Name | 2-(2,2-difluoroethoxy)-5-(trifluoromethyl)aniline;hydrochloride |
| Standard InChI | InChI=1S/C9H8F5NO.ClH/c10-8(11)4-16-7-2-1-5(3-6(7)15)9(12,13)14;/h1-3,8H,4,15H2;1H |
| Standard InChI Key | UHWCXLNZQAMRAI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)N)OCC(F)F.Cl |
Introduction
2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride is a fluorinated organic compound with the chemical formula C₉H₉ClF₅NO and a molecular weight of approximately 277.62 g/mol . This compound features a benzene ring substituted with both trifluoromethyl and difluoroethoxy groups, which contribute to its unique chemical properties. The presence of these fluorinated groups enhances its stability and reactivity, making it a valuable building block in various chemical syntheses.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that require careful selection of reagents and conditions to achieve high yields and purity. While specific detailed methods are not widely documented outside proprietary sources, general approaches involve:
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Initial formation of the aniline core.
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Introduction of trifluoromethyl group via appropriate fluorinating agents.
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Incorporation of difluoroethoxy group through etherification reactions.
Applications in Organic Synthesis
This compound serves as a versatile intermediate due to its reactive sites:
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Fluorination Reactions: The presence of fluorine atoms facilitates participation in various fluorination reactions.
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Cross-Coupling Reactions: Can be used as a substrate for palladium-catalyzed cross-coupling reactions.
Its applications span across generating complex fluorinated structures essential for pharmaceuticals, materials science, and other specialized fields.
Comparison with Similar Compounds
While similar compounds like 5-(trifluoromethyl)aniline, which lacks the diffluoroethoxy group, or 4-(trifluroemthyl)phenol, featuring different functional groups, share some structural similarities, they exhibit distinct properties due to their differing substituents.
Comparison Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Trifurometyl Aniline | Contains CF₃ but lacks OCH₂CF₂H | Simpler structure; used in basic syntheses |
| 4-Trifurometyl Phenol | CF₃ on phenolic structure | Commonly used as antiseptic |
| 3-Trifurometyl Aniline | Different substitution pattern | Different reactivity profile |
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